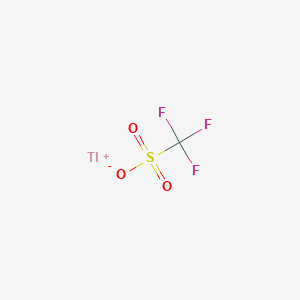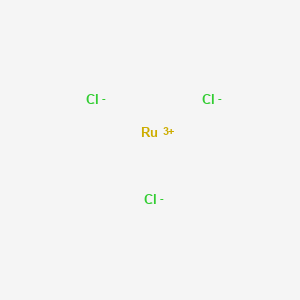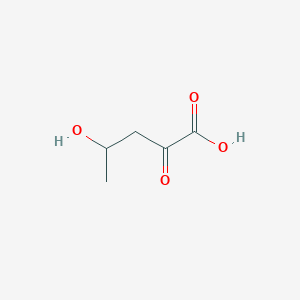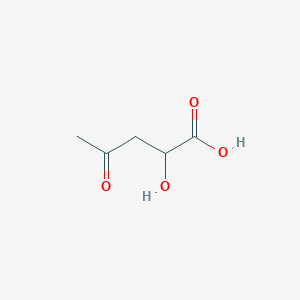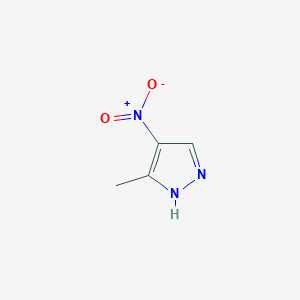
(S)-2-((terc-butoxicarbonil)amino)-4-hidroxibutanoato de terc-butilo
Descripción general
Descripción
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a compound commonly used in organic synthesis, particularly in peptide chemistry. It is a derivative of amino acids and features a tert-butoxycarbonyl (Boc) protecting group, which is widely used to protect amino groups during chemical reactions.
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: It serves as a building block in the synthesis of peptides, where the Boc group protects the amino group during chain assembly.
Chemical Biology: It is used in the synthesis of chemical probes to study protein-protein interactions and other biological processes.
Pharmaceutical Research: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Mecanismo De Acción
Target of Action
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate, also known as tert-butyl (tert-butoxycarbonyl)-L-homoserinate, is a derivative of the amino acid glycine
Mode of Action
It’s known that tert-butoxycarbonyl (boc) group is often used in peptide synthesis to protect the amino group . The Boc group can be removed under acidic conditions, revealing the original amino group for further reactions .
Biochemical Pathways
The compound may be involved in biochemical pathways related to protein synthesis and modification, given its potential role in peptide synthesis . .
Pharmacokinetics
Deuterium-labeled analogs of similar compounds have been used as tracers for quantitation during the drug development process . Deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate follows similar synthetic routes but may involve more efficient and scalable processes. These processes often include the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Substitution Reactions: The hydroxyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used for the removal of the Boc group.
Substitution: Reagents like thionyl chloride can be used to convert the hydroxyl group into a more reactive intermediate.
Major Products Formed
Comparación Con Compuestos Similares
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
Uniqueness
(S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific structure, which includes a hydroxyl group that can be further functionalized. This makes it a versatile intermediate in organic synthesis and peptide chemistry.
Propiedades
IUPAC Name |
tert-butyl (2S)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)9(7-8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFSWHDJTFHDJFE-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453576 | |
| Record name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81323-58-2 | |
| Record name | (S)-tert-Butyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


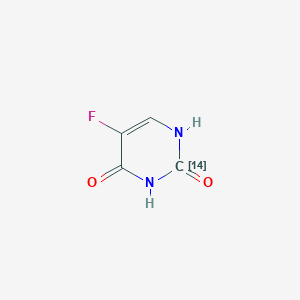
![8,9-Dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B52766.png)
![3-[(1-Phenylethyl)amino]propan-1-OL](/img/structure/B52768.png)
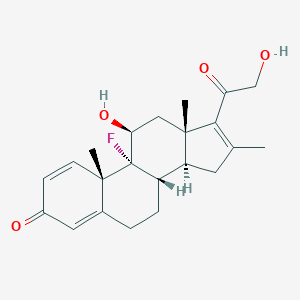
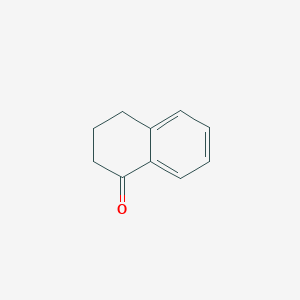
![ethyl 6,7,8-trifluoro-1-[(2R)-1-hydroxypropan-2-yl]-4-oxoquinoline-3-carboxylate](/img/structure/B52771.png)

